Superior Enzymatic Potency Compared to Clinical Benchmark GLPG1690
ATX inhibitor 14 exhibits an IC50 of 0.41 nM against autotaxin, which is approximately 7-fold more potent than the first-in-class clinical ATX inhibitor GLPG1690 (ziritaxestat), which has an IC50 of 2.90 nM in the same FS-3 based enzymatic assay [1].
| Evidence Dimension | Enzymatic potency (IC50) against autotaxin |
|---|---|
| Target Compound Data | 0.41 nM |
| Comparator Or Baseline | GLPG1690 (ziritaxestat): 2.90 nM |
| Quantified Difference | Approximately 7-fold greater potency |
| Conditions | FS-3 based enzymatic assay |
Why This Matters
Higher enzymatic potency may translate to lower required doses and potentially improved therapeutic windows in preclinical models, making ATX inhibitor 14 a more efficient tool compound for probing ATX biology.
- [1] Lei H, Cao Z, Wu H, et al. Structural and PK-guided identification of indole-based non-acidic autotaxin (ATX) inhibitors exhibiting high in vivo anti-fibrosis efficacy in rodent model. Eur J Med Chem. 2022;227:113951. View Source
